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molecular formula C10H9NO6 B1416852 Methyl 2-(4-formyl-2-nitrophenoxy)acetate CAS No. 476313-39-0

Methyl 2-(4-formyl-2-nitrophenoxy)acetate

Cat. No. B1416852
M. Wt: 239.18 g/mol
InChI Key: BVXXCLOWOKATMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669249B2

Procedure details

To a 100 mL round-bottomed flask was added methyl 2-(4-formyl-2-nitrophenoxy)acetate (1) (1.381 g, 5.77 mmol) and iron (1.612 g, 28.9 mmol) in AcOH (23 mL). The reaction was stirred at 80° C. for 1 hr. The reaction was concentrated in vacuo and taken up in DCM/MeOH (1:1, 100 mL), filtered and the filtrate was concentrated in vacuo to give 4.3 g crude of a brown solid. The solid was taken up in water and filtered; the solid was washed with water and dried in vacuo to give a light brown solid (0.712 g, 70% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 4.72 (s, 2 H) 7.14 (d, J=8.34 Hz, 1H) 7.38 (d, J=1.77 Hz, 1H) 7.54 (dd, J=8.21, 1.89 Hz, 1H) 9.84 (s, 1 H) 10.99 (s, 1H). ESI-MS: m/z 178.1 (M+H)+.
Quantity
1.381 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
1.612 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:14]=[CH:13][C:6]([O:7][CH2:8][C:9](OC)=[O:10])=[C:5]([N+:15]([O-])=O)[CH:4]=1)=[O:2]>CC(O)=O.O.[Fe]>[O:10]=[C:9]1[CH2:8][O:7][C:6]2[CH:13]=[CH:14][C:3]([CH:1]=[O:2])=[CH:4][C:5]=2[NH:15]1

Inputs

Step One
Name
Quantity
1.381 g
Type
reactant
Smiles
C(=O)C1=CC(=C(OCC(=O)OC)C=C1)[N+](=O)[O-]
Name
Quantity
23 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
1.612 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 80° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 4.3 g crude of a brown solid
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1NC2=C(OC1)C=CC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.712 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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